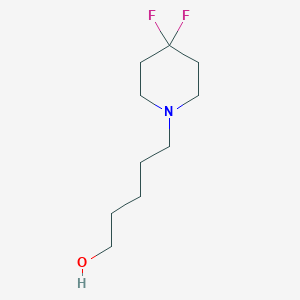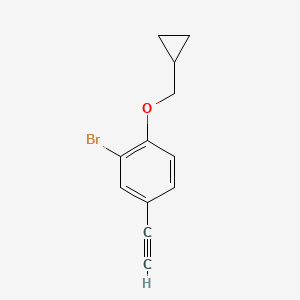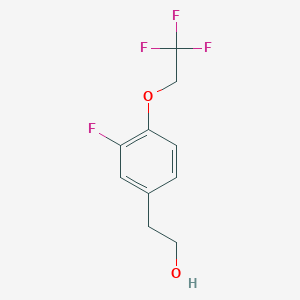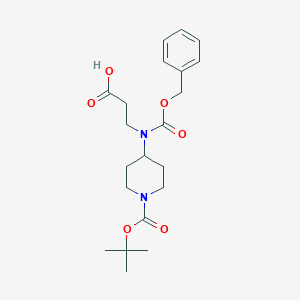
3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid involves the strategic combination of its constituent parts through a series of protected intermediates. The synthesis typically starts with the formation of the piperidinyl skeleton, which is then protected with a tert-butoxycarbonyl group to prevent undesired side reactions. The benzyloxycarbonyl group is introduced as a carbamate to further protect the nitrogen atom during subsequent reactions. The final step involves the attachment of the amino propanoic acid chain under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods: Industrial production of this compound would leverage scalable synthetic methods that utilize robust protective group strategies and efficient reaction conditions. Key considerations for industrial synthesis would include the availability of starting materials, the yield of each synthetic step, and the ease of purification of the final product.
化学反应分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents can alter the oxidation state of its functional groups.
Reduction: Reducing agents can convert certain groups within the compound to less oxidized forms.
Substitution: Different functional groups within the compound can be substituted under the right conditions.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution conditions: Base or acid-catalyzed environments, depending on the specific reaction.
Major Products: Depending on the reactions, major products could include deprotected forms of the compound, further derivatized amino acids, or fragments resulting from cleavage reactions.
4. Scientific Research Applications: 3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid is highly valuable in scientific research, with applications in:
Chemistry: Utilized as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Explored for therapeutic applications, particularly due to its structural components that mimic biological molecules.
Industry: Used in the development of pharmaceuticals and fine chemicals.
5. Mechanism of Action: The compound's mechanism of action involves interactions at a molecular level, particularly targeting specific pathways depending on its functional group modifications. For instance:
Molecular Targets: Enzymes, receptor proteins, or DNA segments can be potential targets.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering molecular conformations.
6. Comparison with Similar Compounds: Compared to similar carboxylic acid derivatives, this compound is unique due to its multi-protective group strategy, which allows for selective reactivity and ease of functional group transformations. Similar compounds include:
N-Boc protected amino acids
Z-protected amines
Various piperidine derivatives
These comparisons highlight the compound's versatility and potential for specialized applications.
This article should give you a deep dive into the structure, synthesis, reactions, applications, and uniqueness of this compound. Hope it sparks some new insights for you!
属性
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-phenylmethoxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-12-9-17(10-13-22)23(14-11-18(24)25)20(27)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANKBPHFTFTDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine](/img/structure/B8126061.png)
![4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8126063.png)
![N-[2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B8126074.png)
![tert-Butyl (1R,4R)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8126076.png)
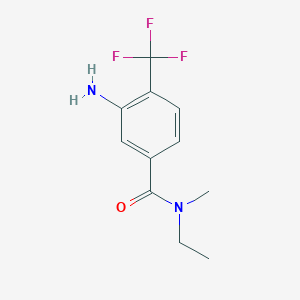
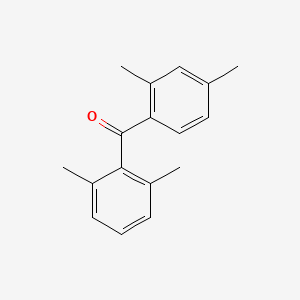
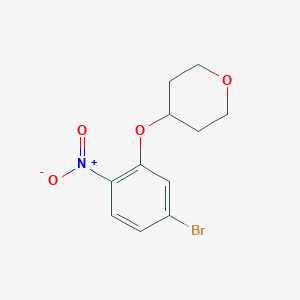
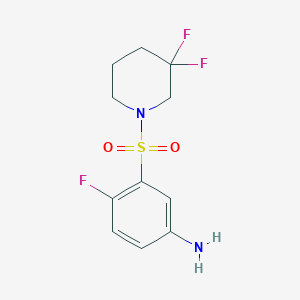

![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8126131.png)
